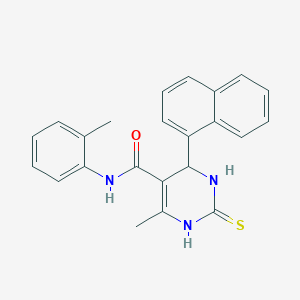

![molecular formula C10H14N2O4S B4899615 N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide

Overview

Description

Synthesis Analysis

- The synthesis of similar compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves multiple steps starting from basic materials like 4-amino-2-hydroxybenzoic acid, followed by reactions like methylation, ethylation, and oxidation, resulting in yields around 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

- Studies on similar sulfonamide compounds reveal the presence of different conformers in their molecular structure, which is crucial for understanding their chemical behavior. For instance, the N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides exhibit various conformers in solution, influencing their physical and chemical properties (Olivato et al., 2009).

Chemical Reactions and Properties

- The reactions of sulfonamide derivatives, such as the synthesis of 5-alkyl-2(5H)-furanones from N-phenyl-3-(phenylsulfonyl)propanamide, demonstrate the reactivity of these compounds and their potential for producing various chemical derivatives (Tanaka et al., 1984).

- The synthesis of other related sulfonamides has led to compounds with potent antibacterial and antifungal activities, suggesting the chemical versatility of these molecules (Zala et al., 2015).

Physical Properties Analysis

- The physical properties of these compounds can be influenced by their molecular structure and conformations. For instance, the stability and solvation effects in different conformers of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides have been studied, shedding light on the physical aspects of these molecules (Olivato et al., 2008).

Chemical Properties Analysis

- Sulfonamide derivatives have been shown to have significant chemical properties, such as inhibitory effects on enzymes and potential applications in treating conditions like Alzheimer's disease. These properties underscore the chemical utility of these compounds (Abbasi et al., 2018).

- Additionally, the chemical synthesis and optimization processes for these compounds, such as for methyl 2-methoxy-5-aminosulfonyl benzoate, highlight the efficiency and yield improvements possible in their production (Xu et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 5-(Aminosulfonyl)-2-methoxybenzoyl chloride, suggests that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam for fire-fighting .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with various enzymes and receptors in the body, influencing a range of biological processes.

Mode of Action

As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the activity of the target proteins .

Biochemical Pathways

Primary carboxylic acid amides, the class of compounds to which it belongs, are involved in a wide range of biochemical processes, including protein synthesis and metabolism .

Result of Action

As a primary carboxylic acid amide, it may influence a variety of cellular processes, potentially leading to changes in cell function or behavior .

properties

IUPAC Name |

N-(2-methoxy-5-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-10(13)12-8-6-7(17(11,14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIBCEBVGCSXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

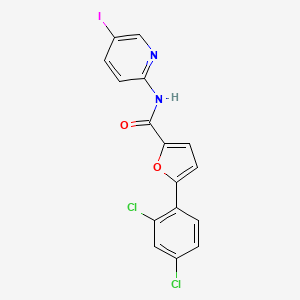

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)

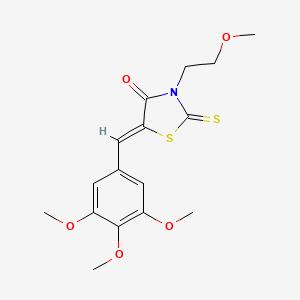

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)

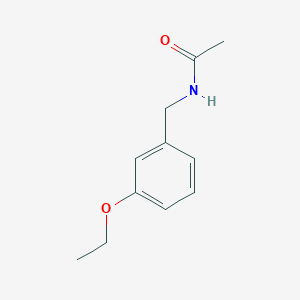

![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)

![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)

![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)

![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)